7-tert-Butoxycarbonylaminotetralone

Lipophilicity Chromatography Extraction efficiency

7-tert-Butoxycarbonylaminotetralone (synonym: tert-butyl (8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate; CAS 209741-24-2) is a Boc-protected aryl amine built on the 1-tetralone scaffold, with molecular formula C15H19NO3 and molecular weight 261.32 g/mol. The compound belongs to the aminotetralone class of synthetic intermediates, wherein the tert-butoxycarbonyl (Boc) group serves as an acid-labile amine protecting group that is stable toward bases, nucleophiles, and catalytic hydrogenation conditions.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B8532961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-tert-Butoxycarbonylaminotetralone
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=C(CCCC2=O)C=C1
InChIInChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-11-8-7-10-5-4-6-13(17)12(10)9-11/h7-9H,4-6H2,1-3H3,(H,16,18)
InChIKeyCVQRJRLLLGCIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-tert-Butoxycarbonylaminotetralone (CAS 209741-24-2): A Boc-Protected Aminotetralone Intermediate for Multi-Step Pharmaceutical Synthesis


7-tert-Butoxycarbonylaminotetralone (synonym: tert-butyl (8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate; CAS 209741-24-2) is a Boc-protected aryl amine built on the 1-tetralone scaffold, with molecular formula C15H19NO3 and molecular weight 261.32 g/mol [1]. The compound belongs to the aminotetralone class of synthetic intermediates, wherein the tert-butoxycarbonyl (Boc) group serves as an acid-labile amine protecting group that is stable toward bases, nucleophiles, and catalytic hydrogenation conditions [2]. It is supplied at a typical purity of 95% and is used exclusively as a research intermediate, not as a final active pharmaceutical ingredient [1].

Why Generic Substitution of 7-tert-Butoxycarbonylaminotetralone with Unprotected or Alternatively Protected Aminotetralones Fails


Direct substitution of 7-tert-Butoxycarbonylaminotetralone with the unprotected 7-amino-1-tetralone (CAS 22009-40-1) is not chemically equivalent for most procurement purposes. The free aryl amine carries a reactive nucleophilic nitrogen (pKa of conjugate acid ~4.25 for aryl amines) that participates in unwanted side reactions during multi-step sequences, including oxidation, N-acylation, and imine formation . Conversely, substituting with a Cbz-protected analog introduces orthogonal deprotection requirements: Cbz requires hydrogenolysis (H2, Pd/C), which is incompatible with substrates bearing alkenes, alkynes, or other reducible functionalities, whereas the Boc group is cleaved quantitatively under mild acidic conditions (e.g., 20–50% TFA in DCM) that leave Cbz groups intact [1]. Similarly, Fmoc-protected analogs are base-labile and are cleaved by piperidine—conditions to which the Boc group is fully stable. No single alternative protecting group replicates the precise acid-lability/base-stability/hydrogenation-resistance profile of the Boc-carbamate on the 7-aminotetralone core. Therefore, the choice of this specific protected intermediate is dictated by the downstream synthetic sequence, not by casual interchangeability within the aminotetralone class. Note: direct, head-to-head experimental comparisons between 7-tert-Butoxycarbonylaminotetralone and its individual protected analogs are rarely published; the differentiation evidence presented below is drawn from class-level protecting-group chemistry, cross-study computed property comparisons, and patent-documented synthetic utility.

Quantitative Differentiation Evidence for 7-tert-Butoxycarbonylaminotetralone Relative to Comparator Aminotetralone Derivatives


XLogP3 Difference of 1.3 Log Units vs 7-Amino-1-tetralone Drives ~20-Fold Higher Organic-Phase Partitioning

The Boc-protected target compound exhibits a computed XLogP3 of 2.6, compared to 1.3 for the unprotected 7-amino-1-tetralone (CAS 22009-40-1), both calculated by the XLogP3 3.0 algorithm and deposited in PubChem [1][2]. This ΔLogP of 1.3 units corresponds to an approximately 20-fold higher octanol/water partition coefficient for the Boc-protected form. The difference arises from the addition of the lipophilic tert-butyl carbamate moiety (C5H9O2, ~101 Da) which replaces a polar N–H hydrogen on the free amine.

Lipophilicity Chromatography Extraction efficiency

Topological Polar Surface Area (TPSA) Expansion of 12.3 Ų vs Free Amine Alters Silica Gel Chromatography and Permeability Predictions

The Boc-protected target compound has a computed TPSA of 55.4 Ų and 3 hydrogen bond acceptor sites, whereas the free amine 7-amino-1-tetralone has a TPSA of 43.1 Ų and 2 hydrogen bond acceptor sites, both calculated using Cactvs and reported in PubChem [1][2]. The TPSA increase of 12.3 Ų (+28.5%) and the additional H-bond acceptor (the carbamate carbonyl oxygen) alter the compound's interaction with polar stationary phases.

Polar surface area Chromatographic retention Passive permeability

Orthogonal Deprotection Selectivity: Boc vs Cbz Enables Acid-Only Cleavage Without Hydrogenolysis Equipment or Catalyst Poisons

The Boc group on the target compound is cleaved under mild acidic conditions (20–50% TFA in DCM, typically 30–120 min at ambient temperature) to quantitatively liberate the free amine, whereas the Cbz group requires catalytic hydrogenolysis (H2, Pd/C) and the Fmoc group requires basic conditions (20% piperidine in DMF) [1]. The Boc group remains intact under both hydrogenolysis and basic (piperidine) conditions, meaning that in a synthetic intermediate bearing multiple protected amines, Boc can be removed orthogonally without affecting Cbz- or Fmoc-protected sites [2]. Conversely, the Boc group survives exposure to NaBH4 (as demonstrated in the reduction of the tetralone ketone in US Patent 9,273,040 B2) and to NaH/MeI alkylation conditions (as in US Patent 6,057,329), confirming its stability toward hydride and strong base/nucleophile reagents.

Orthogonal protection Deprotection selectivity Multi-step synthesis

Patent-Documented Synthetic Utility: Formula 39-1 Intermediate in Nav1.7 Ion Channel Blocker Synthesis (US 9,273,040 B2)

In US Patent 9,273,040 B2 (Merck Sharp & Dohme, 2016), 7-tert-Butoxycarbonylaminotetralone is explicitly designated as 'the compound of Formula 39-1' and serves as a key intermediate in the synthesis of benzoxazolinone-based Nav1.7 voltage-gated sodium channel blockers intended for neuropathic pain treatment [1]. In the disclosed procedure, 740 mg (2.83 mmol) of Formula 39-1 is reduced with NaBH4 (107 mg, 2.83 mmol) in THF/MeOH at 0°C for 1 hour to yield the corresponding alcohol (Formula 39-2) as a solid, with the Boc group fully surviving the hydride reduction conditions [2]. The same intermediate is documented in patent family member WO2013063459A1 and US20150252034A1, confirming multi-jurisdictional protection of this synthetic route.

Nav1.7 blocker Benzoxazolinone Pain therapeutics

Direct N-Alkylation to 7-Dimethylaminotetralone Demonstrates Synthetic Versatility of the Boc-Protected Intermediate (US 6,057,329)

US Patent 6,057,329 (Celltech Therapeutics, 2000) describes the preparation of 7-dimethylaminotetralone by direct treatment of 7-tert-butoxycarbonyl amino-1-tetralone (2.0 g, 7.6 mmol) with sodium hydride (337 mg of 60% dispersion, ~8.4 mmol) and iodomethane (0.48 mL, 7.6 mmol) in DMF (15 mL) at 100°C for 3 hours [1]. The Boc group is removed in situ under the strongly basic, high-temperature conditions, and the liberated aryl amine undergoes sequential double N-methylation to yield 137 mg of 7-dimethylaminotetralone as a buff solid (m.p. 107°C). This transformation demonstrates that the Boc-protected intermediate can serve as a direct precursor to N-alkylated aminotetralones in a single synthetic operation without requiring a separate deprotection step.

N-alkylation Tyrosine kinase inhibitor 7-Dimethylaminotetralone

Storage Stability: Boc-Protected Aryl Amine Is a Room-Temperature-Stable Solid, Whereas Free 7-Amino-1-tetralone Requires −20°C Storage and Is Limited to 1-Month Shelf Life

Commercial suppliers of 7-amino-1-tetralone (CAS 22009-40-1) specify storage at −20°C and recommend use within one month of opening, reflecting the susceptibility of the free aryl amine to aerial oxidation, discoloration, and degradation [1]. In contrast, N-Boc-protected aryl amines are generally described as stable solids at ambient temperature with moderate solubility in organic solvents such as dichloromethane and acetonitrile . The Boc group masks the lone pair on the nitrogen, reducing its nucleophilicity and susceptibility to oxidation pathways that degrade free aniline derivatives.

Storage stability Shelf life Air oxidation

Validated Application Scenarios for 7-tert-Butoxycarbonylaminotetralone Based on Quantitative Differentiation Evidence


One-Pot N,N-Dialkylation of the Aminotetralone Core Without Isolation of Air-Sensitive Free Amine

For medicinal chemistry programs requiring N-alkylated aminotetralone building blocks (e.g., kinase inhibitor programs as in US 6,057,329), 7-tert-Butoxycarbonylaminotetralone enables a streamlined one-pot Boc-deprotection/N,N-dimethylation sequence using NaH/MeI in DMF at 100°C [3]. This avoids the need to handle the air-sensitive, oxidation-prone 7-amino-1-tetralone free base, which requires −20°C storage and has limited shelf life [4]. The Boc group's acid-lability ensures clean in situ deprotection under the basic, high-temperature conditions, while an acetyl-protected analog (7-acetamido-1-tetralone) would resist alkylation due to amide resonance stability.

Orthogonal Protection Schemes Where the Aminotetralone Amine Must Remain Masked During Cbz or Fmoc Deprotection Elsewhere in the Molecule

In complex molecule synthesis where a late-stage intermediate carries multiple protected amine sites, 7-tert-Butoxycarbonylaminotetralone provides an orthogonal handle: its Boc group remains intact during catalytic hydrogenolysis (which removes Cbz) and during piperidine treatment (which removes Fmoc) [1]. This allows the tetralone amine to stay protected through several synthetic transformations and be revealed only at the strategically chosen final step using TFA/DCM. The TPSA difference of 12.3 Ų compared to the free amine [5] also provides distinct chromatographic mobility, enabling facile monitoring of deprotection by TLC or HPLC.

Inventory-Stable Intermediate for Contract Research and Parallel Synthesis Campaigns

For CROs and medicinal chemistry groups maintaining compound libraries, the room-temperature solid stability of N-Boc-protected aryl amines [4] makes 7-tert-Butoxycarbonylaminotetralone a more practical stock item than 7-amino-1-tetralone, which degrades without −20°C cold storage. The higher molecular weight (261.32 vs 161.20 g/mol) also improves weighing accuracy for small-scale parallel synthesis, reducing relative error when dispensing sub-millimolar quantities for 96-well plate chemistry. The compound's well-defined identity (CAS 209741-24-2, PubChem CID 18180286) ensures traceable procurement across multiple vendors [2].

Quote Request

Request a Quote for 7-tert-Butoxycarbonylaminotetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.